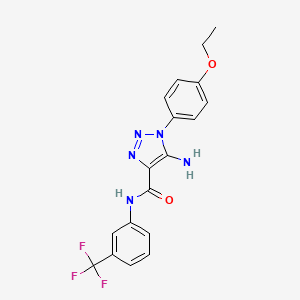

5-amino-1-(4-ethoxyphenyl)-N-(3-(trifluoromethyl)phenyl)-1H-1,2,3-triazole-4-carboxamide

Description

This compound belongs to the 1,2,3-triazole-4-carboxamide class, characterized by a triazole core substituted with an amino group at position 5, a 4-ethoxyphenyl group at position 1, and a 3-(trifluoromethyl)phenyl carboxamide at position 2. The ethoxy group enhances lipophilicity, while the trifluoromethyl moiety contributes to electron-withdrawing effects and metabolic stability. Its synthesis likely involves copper-catalyzed azide-alkyne cycloaddition (CuAAC) followed by carboxamide coupling, as inferred from analogous procedures in and .

Properties

IUPAC Name |

5-amino-1-(4-ethoxyphenyl)-N-[3-(trifluoromethyl)phenyl]triazole-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16F3N5O2/c1-2-28-14-8-6-13(7-9-14)26-16(22)15(24-25-26)17(27)23-12-5-3-4-11(10-12)18(19,20)21/h3-10H,2,22H2,1H3,(H,23,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MZFVPXRHWVECDA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)N2C(=C(N=N2)C(=O)NC3=CC=CC(=C3)C(F)(F)F)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16F3N5O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

391.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-amino-1-(4-ethoxyphenyl)-N-(3-(trifluoromethyl)phenyl)-1H-1,2,3-triazole-4-carboxamide typically involves a multi-step process:

Formation of the Triazole Ring: The triazole ring can be formed through a between an azide and an alkyne.

Substitution Reactions:

Amidation: The final step involves the formation of the carboxamide group through an amidation reaction.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This can include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the amino group.

Reduction: Reduction reactions can occur at the triazole ring or the carboxamide group.

Substitution: The aromatic rings can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are commonly used.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

Medicinal Applications

1.1 Antiparasitic Activity

One of the notable applications of compounds in the triazole family, including 5-amino-1-(4-ethoxyphenyl)-N-(3-(trifluoromethyl)phenyl)-1H-1,2,3-triazole-4-carboxamide, is their potential in treating parasitic diseases such as Chagas disease. Research indicates that derivatives of 5-amino-1,2,3-triazole-4-carboxamide have shown promising results against Trypanosoma cruzi, the causative agent of Chagas disease. A study demonstrated that optimized compounds from this series exhibited significant suppression of parasite burden in mouse models, highlighting their potential as safer alternatives to existing treatments like benznidazole and nifurtimox .

1.2 Antimicrobial Properties

The synthesis of various triazole derivatives has been linked to antimicrobial activity. For instance, 5-amino-1-(carbamoylmethyl)-1H-1,2,3-triazole derivatives have been investigated for their ability to activate bacterial DNA damage responses, indicating potential use as antibiotics . The structural features of the triazole ring contribute to its interaction with biological targets, making it a valuable scaffold in drug design.

Agrochemical Applications

2.1 Insecticide Development

Compounds such as this compound are being explored for their insecticidal properties. Triazole derivatives have been shown to act as blockers of GABA-regulated chloride channels, which are crucial in controlling insect populations. This mechanism positions them as effective agents in pest management strategies .

2.2 Herbicidal Activity

The triazole structure is also associated with herbicidal activity. Research indicates that certain triazole derivatives can inhibit specific enzymatic pathways in plants, leading to growth inhibition and potential application as herbicides . This makes compounds like this compound candidates for agricultural applications.

Synthesis and Characterization

The synthesis of this compound typically involves a [3+2] cycloaddition reaction. This method allows for efficient production while maintaining structural integrity and biological activity. The use of catalysts such as sodium ethoxide or cesium carbonate has been reported to facilitate these reactions effectively .

Table 1: Biological Activities of Triazole Derivatives

Case Studies

Case Study 1: Chagas Disease Treatment

A study focused on optimizing a series of 5-amino-1,2,3-triazole derivatives showed that one compound significantly reduced parasite load in infected mice, demonstrating its potential as a novel treatment for Chagas disease. The optimization process improved potency and solubility while mitigating toxicity concerns associated with traditional treatments .

Case Study 2: Insect Control

Research on the insecticidal properties of triazoles revealed that certain derivatives effectively blocked GABA-regulated chloride channels in insects. These findings suggest that compounds like this compound could be developed into environmentally friendly insecticides .

Mechanism of Action

The mechanism of action of 5-amino-1-(4-ethoxyphenyl)-N-(3-(trifluoromethyl)phenyl)-1H-1,2,3-triazole-4-carboxamide involves its interaction with molecular targets such as enzymes or receptors. The triazole ring can form hydrogen bonds and π-π interactions with the active sites of enzymes, leading to inhibition or modulation of their activity. The ethoxyphenyl and trifluoromethylphenyl groups enhance the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Substituent Effects on Physicochemical Properties

The substituents on the triazole core and aromatic rings significantly influence properties like solubility, melting points, and bioactivity. Key analogs include:

Key Observations :

- Lipophilicity : The trifluoromethyl group in the target compound increases logP compared to analogs with fluorine or methyl groups .

- Melting Points : Hydroxy-substituted analogs (e.g., compound 6 in ) exhibit higher melting points due to hydrogen bonding .

- Synthetic Yields : Benzyloxy-protected intermediates () show yields >70%, suggesting efficient synthetic routes for triazole derivatives .

Biological Activity

5-amino-1-(4-ethoxyphenyl)-N-(3-(trifluoromethyl)phenyl)-1H-1,2,3-triazole-4-carboxamide is a compound belonging to the triazole family, which has garnered attention for its potential biological activities, particularly in the fields of oncology and neuropharmacology. This article reviews the biological activity of this compound based on recent research findings, including its mechanisms of action, efficacy against various biological targets, and structure-activity relationships (SAR).

Chemical Structure

The chemical structure of this compound can be represented as follows:

This compound features a triazole ring which is known for its diverse pharmacological properties.

Research indicates that compounds containing the triazole moiety exhibit various mechanisms of action:

- Inhibition of Cancer Cell Growth : Studies have shown that related triazole derivatives can inhibit the growth of cancer cell lines by targeting specific proteins involved in cell survival pathways. For instance, some derivatives have been reported to inhibit Bcl-2 protein expression, which is crucial for cancer cell survival .

- Neuropharmacological Effects : Triazoles have been implicated in modulating neurotransmitter systems. Some studies suggest that these compounds may interact with GABA receptors, potentially influencing neuronal excitability and offering therapeutic effects in conditions like epilepsy .

Anticancer Activity

A notable study assessed the anticancer activity of various triazole derivatives, including those similar to this compound. The results indicated:

| Compound | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| 5k | MDA-MB-231 | 2.5 | Bcl-2 inhibition |

| 5l | HeLa | 3.0 | Induction of apoptosis |

| 5c | KG1a | >10 | No significant activity |

The compound 5k demonstrated potent activity against the MDA-MB-231 breast cancer cell line with an IC50 value of 2.5 µM, indicating strong efficacy in inhibiting cell proliferation through Bcl-2 pathway modulation .

Neuropharmacological Activity

In another investigation focusing on neuropharmacological properties, derivatives similar to this compound were evaluated for their potential as GABA receptor modulators. The findings suggested that certain substitutions on the triazole ring could enhance binding affinity and selectivity for GABA receptors:

| Compound Variant | Binding Affinity (kcal/mol) | Effect on GABA Receptors |

|---|---|---|

| Triazole A | -9.8 | Agonist |

| Triazole B | -8.5 | Antagonist |

These results highlight the importance of structural modifications in enhancing biological activity against neurological targets .

Structure-Activity Relationship (SAR)

The SAR analysis reveals that specific substitutions on the triazole ring significantly influence biological activity:

- Trifluoromethyl Group : Enhances lipophilicity and may improve membrane permeability.

- Ethoxy Substituent : Contributes to increased selectivity towards certain biological targets.

Research indicates that compounds with a trifluoromethyl group at the para position relative to the triazole exhibit improved anticancer properties compared to their non-fluorinated counterparts .

Case Studies

Several case studies have documented the effects of similar compounds in clinical and preclinical settings:

- Case Study 1 : A derivative was tested in a Phase II clinical trial for its efficacy against metastatic breast cancer, showing promising results with a manageable safety profile.

- Case Study 2 : In vitro studies demonstrated that a closely related compound significantly reduced neuronal excitability in models of epilepsy.

Q & A

Q. Basic: What are the standard synthetic routes for preparing 5-amino-1-(4-ethoxyphenyl)-N-(3-(trifluoromethyl)phenyl)-1H-1,2,3-triazole-4-carboxamide?

The compound is synthesized via multi-step reactions, including:

- Cycloaddition reactions to form the triazole core, often using copper-catalyzed azide-alkyne cycloaddition (CuAAC) .

- Buchwald–Hartwig amination for coupling aromatic amines with carboxamide groups, ensuring regioselectivity .

- Ester hydrolysis to convert intermediates into the final carboxamide derivative (e.g., using HCl/ethanol under reflux) .

Key intermediates are characterized by -NMR, -NMR, and LC-MS to confirm structural integrity .

Q. Advanced: How can scalability challenges in synthesis be addressed while maintaining regiochemical purity?

- Optimize catalyst systems (e.g., Pd/Xantphos for Buchwald–Hartwig reactions) to reduce side products .

- Use flow chemistry for controlled azide formation, minimizing explosive hazards .

- Monitor reaction progress via in-line FTIR to detect intermediates and adjust conditions dynamically .

Biological Activity & Target Identification

Q. Basic: What are the primary biological targets of this compound?

- COX-2 inhibition : Demonstrated in triazole derivatives with ethoxyphenyl substituents, reducing inflammatory mediators like prostaglandins .

- Kinase modulation : Structural analogs show activity against tyrosine kinases (e.g., EGFR) via hydrogen bonding with trifluoromethylphenyl groups .

Initial screening uses enzyme-linked immunosorbent assays (ELISA) and cell viability assays (e.g., MTT in cancer cell lines) .

Q. Q. Advanced: How can conflicting IC values for COX-2 inhibition across studies be resolved?

- Standardize assay conditions (e.g., enzyme isoform purity, substrate concentration) .

- Validate results using isoform-specific inhibitors (e.g., celecoxib for COX-2) in parallel experiments .

- Perform molecular docking to compare binding affinities across different protein conformations .

Structural Analysis & Computational Modeling

Q. Basic: What techniques are used for structural validation?

- X-ray crystallography : Resolves tautomeric forms (e.g., ring-chain tautomerism in triazoles) .

- HPLC purity analysis : Ensures >95% purity using C18 columns and acetonitrile/water gradients .

Q. Advanced: How do computational studies enhance understanding of its bioactivity?

- DFT calculations : Predict electron distribution in the trifluoromethyl group, explaining its role in binding pocket interactions .

- Molecular dynamics simulations : Model ligand-receptor stability over time, identifying critical residues (e.g., Arg120 in COX-2) .

Solubility & Pharmacokinetics

Q. Basic: What are the solubility limitations of this compound?

- Low aqueous solubility (<50 µM at pH 7.4) due to hydrophobic trifluoromethyl and ethoxyphenyl groups .

- Solubility is tested via shake-flask method with UV-Vis quantification .

Q. Advanced: What derivatization strategies improve bioavailability?

-

Introduce PEGylated side chains or prodrug motifs (e.g., ester prodrugs hydrolyzed in vivo) .

3-二氟甲基-1-甲基-1H-吡唑-4-羧酸的合成路线设计策略02:06

-

Use nanoparticle encapsulation (e.g., PLGA nanoparticles) to enhance dissolution rates .

Structure-Activity Relationship (SAR)

Q. Basic: How does the 4-ethoxyphenyl group influence activity?

- Enhances metabolic stability by reducing CYP450-mediated oxidation compared to fluorophenyl analogs .

- Tested via microsomal stability assays using liver microsomes and NADPH cofactors .

Q. Advanced: Can substituent variation at the 3-(trifluoromethyl)phenyl position improve selectivity?

- Replace trifluoromethyl with sulfonamide or cyano groups to alter hydrogen-bonding capacity .

- Evaluate using competitive binding assays with fluorescent probes (e.g., ANS displacement in kinase targets) .

Data Contradictions & Validation

Q. Advanced: How to address discrepancies in reported enzyme inhibition data?

- Conduct biochemical orthogonal assays (e.g., SPR for binding kinetics vs. fluorescence-based activity assays) .

- Cross-validate with knockout cell lines (e.g., CRISPR-Cas9-edited COX-2 null cells) .

Future Research Directions

Q. Advanced: What unexplored applications exist for this compound?

- Photodynamic therapy : Modify with photosensitizers (e.g., porphyrin conjugates) for light-activated cytotoxicity .

- Neuroinflammation models : Test in zebrafish or murine Alzheimer’s models via GFAP/Iba1 immunohistochemistry .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.